molecular formula C19H18ClN3O3 B11308530 N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11308530
M. Wt: 371.8 g/mol
InChI Key: KZMYALFVSFEUSU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring or chlorophenyl group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.

Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Ethyl acetoacetate

Comparison:

  • Ethyl 3-(furan-2-yl)propionate: This compound is used as a flavoring agent and has different chemical properties compared to N-(2-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide.
  • Ethyl acetoacetate: Widely used as a chemical intermediate, it has a simpler structure and different reactivity compared to the oxadiazole derivative.

Uniqueness: this compound is unique due to its oxadiazole ring, which imparts specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)18-22-19(26-23-18)13-7-9-14(10-8-13)25-11-17(24)21-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,24)

InChI Key

KZMYALFVSFEUSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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